molecular formula C15H15N3OS B6120283 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide

Cat. No.: B6120283
M. Wt: 285.4 g/mol
InChI Key: MHFLODSRWHIIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide is a complex organic compound that features both thiazole and indole moieties The thiazole ring is known for its biological activity, while the indole ring is a common structural motif in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide typically involves the condensation of a thiazole derivative with an indole derivative. One common method involves the reaction of 4,5-dimethylthiazole-2-amine with 1-methylindole-4-carboxylic acid under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of safer solvents and catalysts, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The indole ring can bind to various biological targets, influencing cellular processes such as signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
  • Thiazole derivatives : Compounds containing the thiazole ring with various substituents.
  • Indole derivatives : Compounds containing the indole ring with different functional groups.

Uniqueness

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide is unique due to the combination of thiazole and indole rings in its structure. This dual functionality provides a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methylindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-9-10(2)20-15(16-9)17-14(19)12-5-4-6-13-11(12)7-8-18(13)3/h4-8H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFLODSRWHIIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C3C=CN(C3=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.